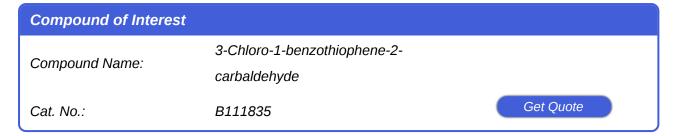


Spectroscopic Profile of 3-Chloro-1benzothiophene-2-carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-Chloro-1-benzothiophene-2-carbaldehyde**, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of the parent compound, **1-benzothiophene-2-carbaldehyde**, and the known effects of chlorosubstitution on aromatic systems.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **3-Chloro-1-benzothiophene-2-carbaldehyde** from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~10.1	S	1H	Aldehyde proton (- CHO)
~7.9-8.1	m	1H	Aromatic proton
~7.4-7.6	m	3H	Aromatic protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment	
~183	Carbonyl carbon (C=O)	
~142	Aromatic quaternary carbon	
~140	Aromatic quaternary carbon	
~135	Aromatic quaternary carbon	
~130	Aromatic CH	
~128	Aromatic CH	
~126	Aromatic CH	
~124	Aromatic CH	
~123	Aromatic quaternary carbon (C-CI)	

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2830, ~2730	Weak-Medium	C-H stretch of aldehyde
~1680	Strong	C=O stretch of aldehyde
~1590	Medium	C=C stretch of aromatic ring
~1450	Medium	C=C stretch of aromatic ring
~750	Strong	C-H out-of-plane bend of aromatic ring
~700	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
196/198	High	Molecular ion peak [M] ⁺ and [M+2] ⁺ (due to ³⁵ Cl and ³⁷ Cl isotopes)
195/197	Medium	[M-H]+
167/169	Medium	[M-CHO]+
132	Medium	[M-CHO-CI]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample of **3-Chloro-1-benzothiophene-2-carbaldehyde** would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). Data would be acquired at room temperature.



Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

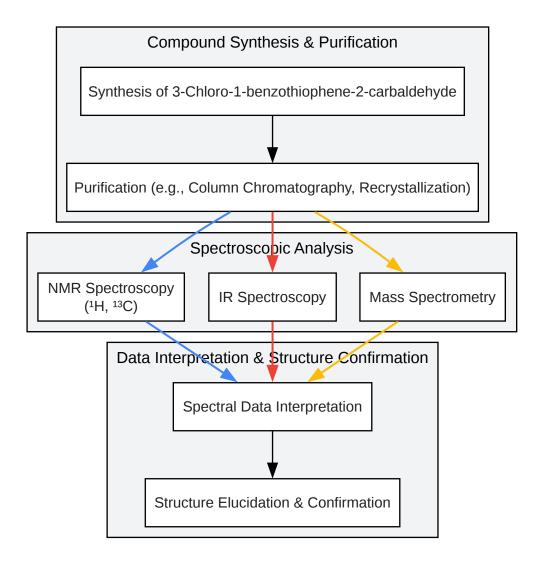
Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like **3-Chloro-1-benzothiophene-2-carbaldehyde**.





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